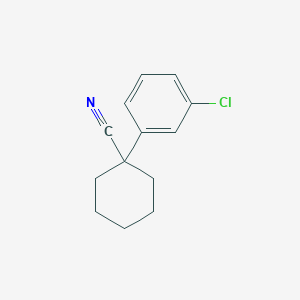![molecular formula C15H12ClFN2O3 B2878497 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 744268-29-9](/img/structure/B2878497.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its ability to act as a potent inhibitor of various enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the binding of the compound to the active site of the enzyme, thereby blocking its activity. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate are dependent on the specific enzyme targeted by the compound. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in conditions such as glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is its high potency as an enzyme inhibitor, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to its intended target.
Zukünftige Richtungen
There are several future directions for research on {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of new drugs targeting specific enzymes that are inhibited by this compound. Another area of interest is the optimization of the synthesis method to produce higher yields of pure product. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Synthesemethoden
The synthesis of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with N-[(4-fluorophenyl)methyl]carbamic acid, followed by the addition of thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, making it a promising candidate for the development of new drugs targeting these enzymes.
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-14-12(2-1-7-18-14)15(21)22-9-13(20)19-8-10-3-5-11(17)6-4-10/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOZLLAQKWZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)
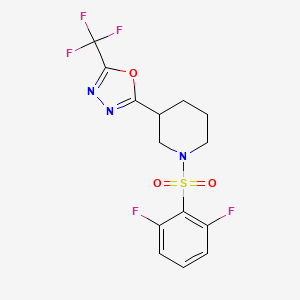
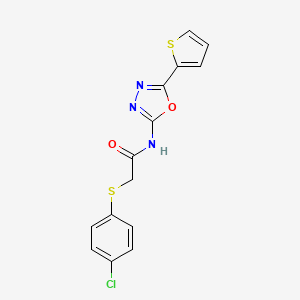
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)
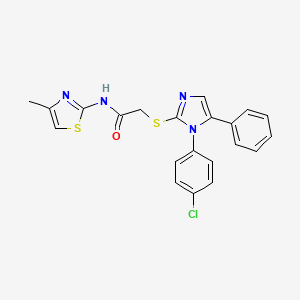
![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)
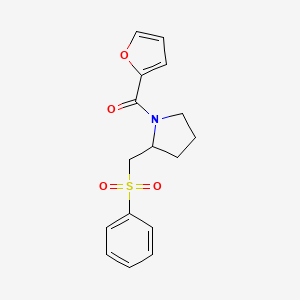
![9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)

